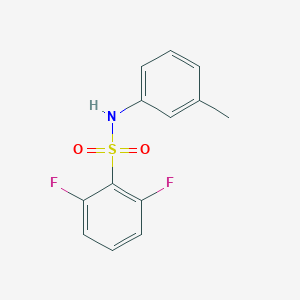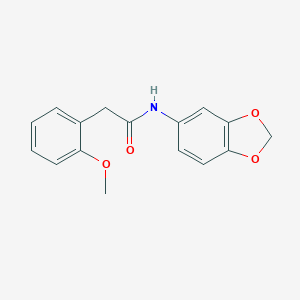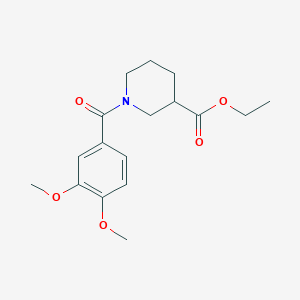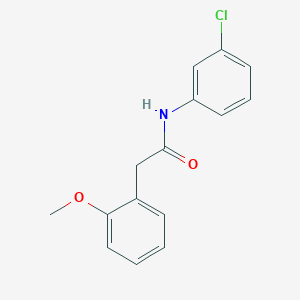![molecular formula C12H14N4S B261948 Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of tetrahydrotriazolopyrimidines, which have been reported to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is not fully understood. However, several studies have reported the potential targets of this compound. For instance, a study reported that this compound derivatives exhibited inhibitory activity against the enzyme topoisomerase II, which is involved in DNA replication and transcription. This suggests that the anticancer activity of this compound may be attributed to its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, a study reported that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that this compound derivatives exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, and the synthesis method has been reported in the literature. Secondly, this compound exhibits various biological activities, making it a potential lead molecule for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the synthesis of new derivatives of this compound should be explored to improve its biological activity and selectivity. Thirdly, the in vivo efficacy and toxicity of this compound and its derivatives should be evaluated to assess their potential as drug candidates. Lastly, the potential of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Synthesemethoden
The synthesis of Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported in the literature. One of the methods involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the nucleophilic substitution of the thiol group with the benzyl chloride, followed by cyclization to form the desired product. This method has been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has been reported to exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities. Several studies have reported the potential of this compound as a lead molecule for drug development. For instance, a study reported the synthesis of this compound derivatives and evaluated their anticancer activity against various cancer cell lines. The results showed that some of the derivatives exhibited potent anticancer activity, indicating the potential of this compound in drug development.
Eigenschaften
Molekularformel |
C12H14N4S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
3-benzylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H14N4S/c1-2-5-10(6-3-1)9-17-12-15-14-11-13-7-4-8-16(11)12/h1-3,5-6H,4,7-9H2,(H,13,14) |
InChI-Schlüssel |
BPMPZEZAULBBEZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3 |
SMILES |
C1CN=C2NN=C(N2C1)SCC3=CC=CC=C3 |
Kanonische SMILES |
C1CNC2=NN=C(N2C1)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)






